Cannabinol
Overview
Description
Cannabinol is a mildly psychoactive cannabinoid derived from the Cannabis sativa plant. It was first discovered in 1896 by Thomas Barlow Wood, W.T. Newton Spivey, and Thomas Easterfield. Unlike delta-9-tetrahydrothis compound, this compound has a lower affinity for cannabinoid receptors, resulting in milder effects .
Mechanism of Action
Target of Action
Cannabinol (CBN) is a mildly psychoactive cannabinoid that acts as a low affinity partial agonist at both CB1 and CB2 receptors . These receptors are part of the endocannabinoid system (ECS), which plays a crucial role in numerous physiological processes .
Mode of Action
CBN interacts with its targets, the CB1 and CB2 receptors, through a mechanism known as partial agonism This interaction with the ECS constitutes the primary mode of action for CBN . Additionally, CBN has been found to activate the TRPV2 receptor, which generally activates when high temperatures impact your skin .
Biochemical Pathways
The interaction of CBN with the CB1 and CB2 receptors triggers downstream signaling pathways that can influence various physiological processes . .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of CBN are crucial for understanding its bioavailability and therapeutic potential. Detailed information on the adme properties of cbn is currently limited
Result of Action
CBN has been found to have neuroprotective effects, achieved by preventing mitochondrial dysfunction . It also has the potential to reduce the proliferation of various cancer cells . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of CBN. For instance, common field stresses like drought can alter the cannabinoid production in the cannabis plant, significantly impacting the concentration of cannabinoids like CBN . Moreover, the combined action of terpenes and phytocannabinoids in the cannabis plant, known as the “entourage effect,” can result in effects that exceed the sum of their separate contributions .
Biochemical Analysis
Biochemical Properties
Cannabinol interacts with various enzymes, proteins, and other biomolecules. It has been shown to act as a potent agonist of the Transient Receptor Potential (TRP) class of cation channels, the α2-adrenergic receptor, and a moderate antagonist of the serotonin 1A receptor . These interactions influence numerous neuromodulatory processes .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with the α2-adrenergic receptor affects blood pressure, while its antagonistic action on the serotonin 1A receptor can influence mood and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its agonistic action on the TRP class of cation channels and the α2-adrenergic receptor, and its antagonistic action on the serotonin 1A receptor, are examples of these molecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabinol can be synthesized through the oxidative degradation of delta-9-tetrahydrothis compound. This process involves the aromatization of its natural precursor or its analogues . The reaction conditions typically include exposure to air or oxygen, sometimes facilitated by light or heat.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from cannabis plant material. This can be achieved through various methods, including supercritical fluid extraction and chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form tetrahydrothis compound.
Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of oxidized derivatives like HU-345.
Reduction: Conversion to tetrahydrothis compound.
Substitution: Formation of various substituted cannabinoids.
Scientific Research Applications
Cannabinol has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of novel cannabinoids.
Biology: Studied for its interaction with the endocannabinoid system and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection, anti-inflammatory properties, and appetite stimulation.
Industry: Utilized in the development of cannabis-based products and pharmaceuticals .
Comparison with Similar Compounds
Delta-9-tetrahydrocannabinol: Known for its psychoactive effects.
Cannabidiol: Non-psychoactive and widely studied for its therapeutic potential.
Cannabigerol: A precursor to other cannabinoids with its own unique effects.
Comparison: this compound is unique in its mild psychoactivity and lower affinity for cannabinoid receptors compared to delta-9-tetrahydrothis compound. Unlike cannabidiol, this compound has some psychoactive properties, though much milder. Cannabigerol, on the other hand, serves as a precursor to both this compound and other cannabinoids, making it a key compound in cannabinoid biosynthesis .
Properties
IUPAC Name |
6,6,9-trimethyl-3-pentylbenzo[c]chromen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,22H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGLYOIFKLUMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
Record name | CANNABINOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19949 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048996 | |
Record name | Cannabinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Leaflets. (NTP, 1992) | |
Record name | CANNABINOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19949 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
365 °F at 0.05 mmHg (NTP, 1992) | |
Record name | CANNABINOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19949 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
521-35-7 | |
Record name | CANNABINOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19949 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cannabinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-35-7 | |
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Record name | Cannabinol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521357 | |
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Record name | Cannabinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14737 | |
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Record name | cannabinol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134455 | |
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Record name | Cannabinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6,9-trimethyl-3-pentyl-6H-benzo[c]chromen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | CANNABINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UYP6MC9GH | |
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Melting Point |
169 to 171 °F (NTP, 1992) | |
Record name | CANNABINOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19949 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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